molecular formula C15H15BrFN3O3S B2767216 5-Bromo-2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380084-60-4

5-Bromo-2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2767216
CAS No.: 2380084-60-4
M. Wt: 416.27
InChI Key: SOWUSXSOWQRROH-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound with the molecular formula C15H15BrFN3O3S and a molecular weight of 416.27 g/mol This compound is characterized by the presence of a bromine atom, a fluorophenyl group, a sulfonylpiperidinyl moiety, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

5-Bromo-2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorophenyl (4-fluorophenyl)methanone
  • 2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

Uniqueness

5-Bromo-2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN3O3S/c16-11-9-18-15(19-10-11)23-12-5-7-20(8-6-12)24(21,22)14-4-2-1-3-13(14)17/h1-4,9-10,12H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWUSXSOWQRROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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